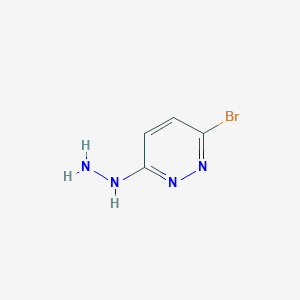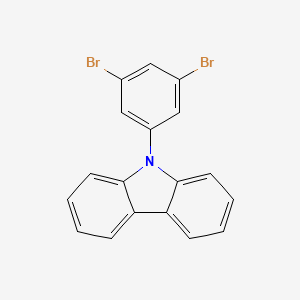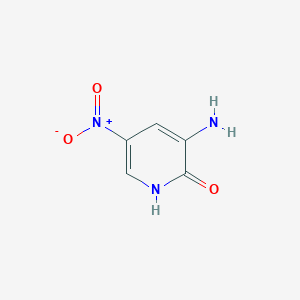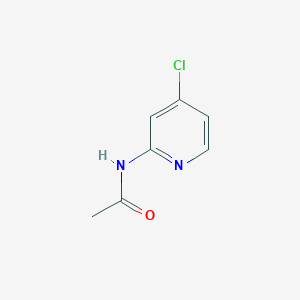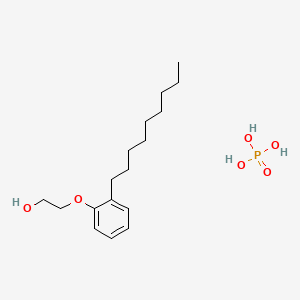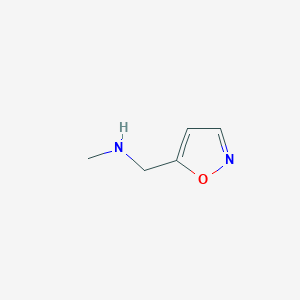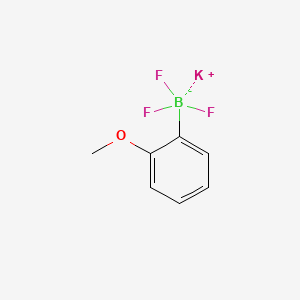
Potassium (2-Methoxyphenyl)trifluoroborate
Vue d'ensemble
Description
Potassium (2-Methoxyphenyl)trifluoroborate, also known as PMTF, is a salt of potassium and 2-methoxyphenyl trifluoroborate, a strong anion. PMTF is a colorless solid that is soluble in water and other organic solvents. PMTF is used in a variety of scientific fields, including organic chemistry, biochemistry, and materials science. It is a versatile reagent that is used in a variety of reactions and processes, such as the synthesis of organic compounds, the preparation of catalysts, and the synthesis of polymers. In addition, PMTF is used in a variety of biochemical and physiological studies, such as the investigation of enzyme activities and the study of protein-ligand interactions.
Applications De Recherche Scientifique
Asymmetric Conjugate Arylation Potassium aryloxymethyltrifluoroborates, including variants like potassium (2-methoxyphenyl)trifluoroborate, are used in asymmetric conjugate arylation. This process involves reacting with α,β-unsaturated carbonyl compounds under a chiral diene-rhodium catalyst. It introduces 2-methoxyaryl groups at the β-position with high enantioselectivity and yields. This reaction is valuable in synthetic chemistry due to the wide availability of phenol derivatives (Ming & Hayashi, 2016).
Suzuki Cross-Coupling Reactions Potassium (2-methoxyphenyl)trifluoroborate is employed in Suzuki cross-coupling reactions. These reactions are notable for their ease, high yields, and the stability of the trifluoroborates, which are air- and moisture-stable solids that can be stored indefinitely. Functional groups are well-tolerated in these reactions, which are catalyzed by palladium in the presence of various bases (Molander & Rivero, 2002).
Cross-Coupling in Aqueous Media Another application involves cross-coupling potassium aryltrifluoroborates with aryl and heteroaryl chlorides in aqueous media. This process, catalyzed by an oxime-derived palladacycle, is performed under phosphine-free conditions and includes the arylation of allyl and benzyl chlorides (Alacid & Nájera, 2008).
Characterization Studies Characterization studies of similar trifluoroborate salts, like potassium 2-phenylacetyl-trifluoroborate, have been conducted using various spectroscopic methods. These studies help understand the structural and chemical properties in different phases and contribute to the broader understanding of potassium trifluoroborates (Iramain et al., 2020).
Metalation of Aryl Bromides In the synthesis of aryl bromides, potassium trifluoroborate moieties are subjected to lithium-halogen exchange reactions. This process demonstrates the potential of potassium (2-methoxyphenyl)trifluoroborate in the formation of various organic compounds, including alcohols, under optimized conditions (Molander & Ellis, 2006).
- phenyl)trifluoroborate, has been explored. This process involves the oxidation of hydroxyl groups with the retention of the trifluoroborate moiety, demonstrating the compound's utility in various cross-coupling reactions like Suzuki-Miyaura cross-coupling (Molander & Petrillo, 2006).
Defect Passivation in Solar Cells In the field of renewable energy, specifically in perovskite solar cells, potassium (2-methoxyphenyl)trifluoroborate has been used for defect passivation. This process involves the reduction of non-radiative recombination centers in perovskite films, thereby improving device efficiency and eliminating hysteresis. The compound's functional groups contribute to this effect (Gao et al., 2022).
Designable Aryltrifluoroborate Anions Aryltrifluoroborate anions, which include variants like potassium (2-methoxyphenyl)trifluoroborate, have been synthesized to create novel alkali metal salts. These salts display unique physicochemical characteristics, particularly in terms of thermal properties, demonstrating the compound's versatility in chemical synthesis and material science (Iwasaki et al., 2016).
Propriétés
IUPAC Name |
potassium;trifluoro-(2-methoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c1-12-7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJPOOXJHKETAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635604 | |
| Record name | Potassium trifluoro(2-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-Methoxyphenyl)trifluoroborate | |
CAS RN |
236388-46-8 | |
| Record name | Potassium trifluoro(2-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 2-methoxyphenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






